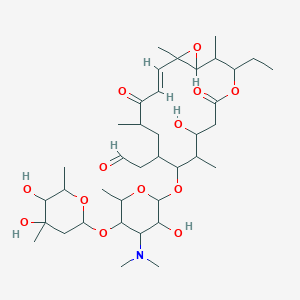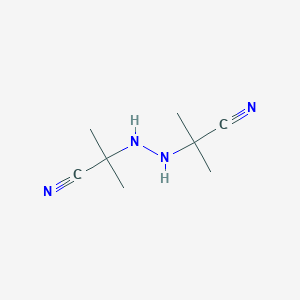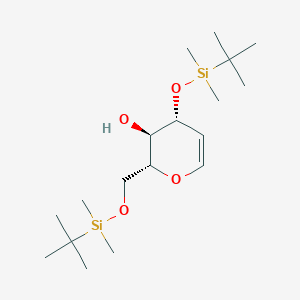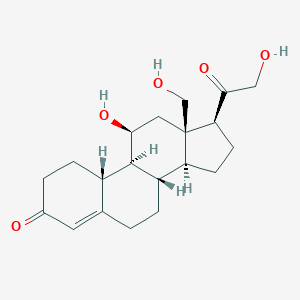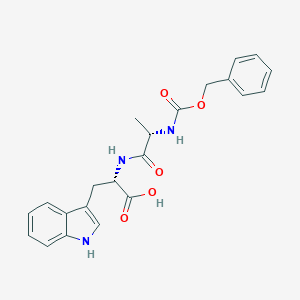
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate: is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.301 g/mol . It is also known by its systematic name, Ethanethioic acid, S-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl] ester . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Biochemical Analysis
Biochemical Properties
N-Boc-S-Acetyl-cysteamine participates in a variety of biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and proteins . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures . The nature of these interactions is largely covalent, involving the formation and breaking of chemical bonds .
Cellular Effects
The effects of N-Boc-S-Acetyl-cysteamine on cells are diverse and significant. It influences cell function by impacting various cellular processes. For instance, it has been observed to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Molecular Mechanism
At the molecular level, N-Boc-S-Acetyl-cysteamine exerts its effects through a variety of mechanisms. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . It also has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisin .
Temporal Effects in Laboratory Settings
The effects of N-Boc-S-Acetyl-cysteamine change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound’s protective effects and its role in peptide and protein synthesis are crucial in various biochemical processes .
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Boc-S-Acetyl-cysteamine in animal models are limited, related compounds such as N-acetylcysteine have been studied extensively. For instance, N-acetylcysteine has been observed to alleviate oxidative stress and enhance angiogenesis in porcine placenta at certain dosages .
Metabolic Pathways
N-Boc-S-Acetyl-cysteamine is involved in several metabolic pathways. It is a precursor of l-cysteine and plays a role in the synthesis of glutathione, a powerful antioxidant . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Related compounds like cysteamine have been shown to traverse the blood-brain barrier, suggesting potential for widespread distribution within the body .
Subcellular Localization
Given its role in peptide and protein synthesis, it is likely to be found in areas of the cell where these processes occur, such as the cytoplasm and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-(tert-butoxycarbonylamino)ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used as a coupling reagent in peptide synthesis involving Boc-protected amino acids.
Major Products Formed:
Free Amine: Formed upon deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate involves its role as a protected amine intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme-substrate interactions and peptide bond formation.
Comparison with Similar Compounds
S-(2-aminoethyl) ethanethioate hydrochloride: Functions as a lysine analogue in scientific research.
2-(tert-Butoxycarbonylamino)-1-ethanol: Used in organic synthesis and peptide chemistry.
Uniqueness: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is unique due to its specific structure, which includes a Boc-protected amine and a thioester linkage. This combination allows for selective reactions and protection of functional groups during synthesis .
Properties
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBKLDSMWKIJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557193 |
Source


|
| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114326-10-2 |
Source


|
| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
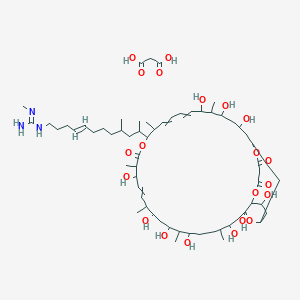
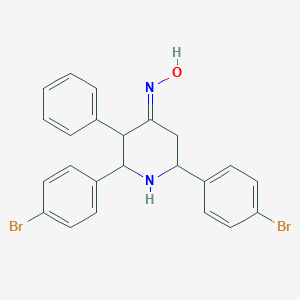
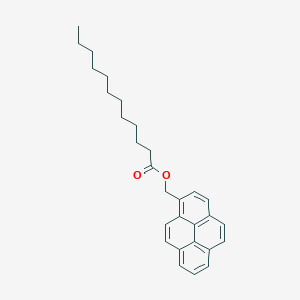

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

